![molecular formula C13H19NO B3145853 4-[Methoxy(phenyl)methyl]piperidine CAS No. 583054-03-9](/img/structure/B3145853.png)
4-[Methoxy(phenyl)methyl]piperidine
Vue d'ensemble
Description
4-[Methoxy(phenyl)methyl]piperidine is a compound with the IUPAC name 4-(4-methoxybenzyl)piperidine . It has a molecular weight of 205.3 . This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The InChI code for this compound is1S/C13H19NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 . This indicates the presence of a methoxy group attached to a phenyl group, which is further attached to a piperidine ring. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 59-61 degrees Celsius .Applications De Recherche Scientifique
Opioid Ligand Activities : A study by Casy et al. (1989) reported that compounds, including those similar to 4-[Methoxy(phenyl)methyl]piperidine, demonstrated opioid ligand activities. The analysis focused on their preferred conformation and configuration, with significant attention to compounds favoring axial 4-aryl chair conformations for marked agonist properties (Casy, Dewar, & Al-Deeb, 1989).
Sigma(1) Receptor Activity : Berardi et al. (2005) explored the sigma-subtype affinities and selectivities of various methylpiperidines, including 4-Methyl derivatives. They found that certain compounds demonstrated potent sigma(1) ligand activity and selectivity, potentially useful for PET experiments and antiproliferative activity in rat C6 glioma cells, suggesting possible applications in tumor research and therapy (Berardi et al., 2005).
Anodic Methoxylation in Heterocyclic Compounds : Duquet et al. (2010) investigated the anodic methoxylation of 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine, resulting in methoxy derivatives. This study contributes to the understanding of chemical processes and reactions involving piperidine compounds (Duquet, Callens, Borremans, & Anteunis, 2010).
Synthesis and Pharmacological Evaluation : Lalinde et al. (1990) focused on the synthesis and evaluation of 3-methyl-4-(N-phenyl amido)piperidines, demonstrating significant analgesic potency and action duration. This research offers insights into the potential use of these compounds in pain management (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).
Antimicrobial Activities : Thanusu et al. (2010) synthesized compounds combining piperidine and thiohydantoin, demonstrating potent antimicrobial activities against various microbial organisms. This suggests the potential of such compounds in developing new antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antioxidant and Antimicrobial Activity of Piperidin-4-one Oxime Esters : Harini et al. (2012) synthesized vanillin derived piperidin-4-one oxime esters, which showed significant antioxidant and antimicrobial activities. This research highlights the role of phenyl ester substituents on the biological activity of piperidin-4-one oxime core (Harini, Kumar, Rangaswamy, & Naik, 2012).
Safety and Hazards
Orientations Futures
Piperidine derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of study . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of future exploration .
Propriétés
IUPAC Name |
4-[methoxy(phenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13(11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-6,12-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIZCAEPUNEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCNCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




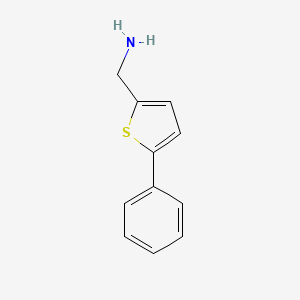


![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)
![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
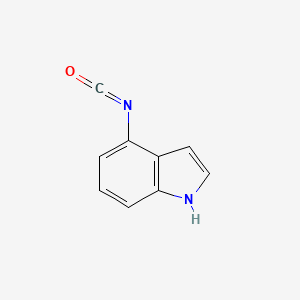
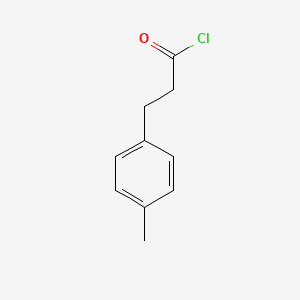

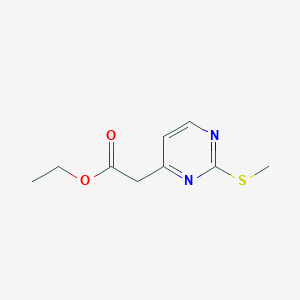
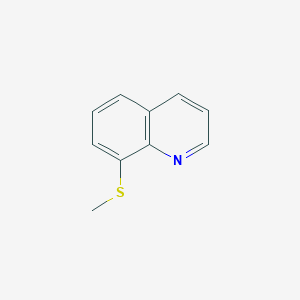
![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)
![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)